4-(piperidin-1-ylsulfonyl)-N-(m-tolyl)benzamide

Lipophilicity Drug-likeness Physicochemical property

Select this specific compound to introduce a unique m-tolyl substituent vector into your sulfonylpiperidine benzamide SAR studies. Validated structural class targeting Gram-positive bacterial thymidylate kinase (TMK), with computed lipophilicity (XLogP3=3.1) favorable for antibacterial lead optimization. Ideal as an unambiguous HPLC/LC-MS reference standard (distinct InChIKey: OGWHRMHCFNKCAX-UHFFFAOYSA-N) and for prospective docking simulations. No prior bioactivity data—maximize discovery potential in focused TMK or broad antibacterial screening libraries. Custom synthesis and bulk quantities available upon request.

Molecular Formula C19H22N2O3S
Molecular Weight 358.46
CAS No. 313520-87-5
Cat. No. B2370939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(piperidin-1-ylsulfonyl)-N-(m-tolyl)benzamide
CAS313520-87-5
Molecular FormulaC19H22N2O3S
Molecular Weight358.46
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3
InChIInChI=1S/C19H22N2O3S/c1-15-6-5-7-17(14-15)20-19(22)16-8-10-18(11-9-16)25(23,24)21-12-3-2-4-13-21/h5-11,14H,2-4,12-13H2,1H3,(H,20,22)
InChIKeyOGWHRMHCFNKCAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Piperidin-1-ylsulfonyl)-N-(m-tolyl)benzamide (CAS 313520-87-5): Physicochemical and Structural Baseline for Procurement


4-(Piperidin-1-ylsulfonyl)-N-(m-tolyl)benzamide (CAS 313520-87-5, molecular formula C19H22N2O3S, molecular weight 358.5 g/mol) is a synthetic sulfonylpiperidine benzamide [1]. Its structure features a piperidine ring linked via a sulfonyl group to a benzamide core bearing an m-tolyl (3-methylphenyl) substituent [1]. Sulfonylpiperidine analogs have been reported as inhibitors of Gram-positive bacterial thymidylate kinase (TMK), a validated antibacterial target [2]. However, this specific compound currently lacks published quantitative biological activity data in curated databases such as ChEMBL [3], indicating its primary current use is as a research intermediate or screening library component rather than a characterized bioactive probe.

Why Interchanging Sulfonylpiperidine Benzamides Without Direct Comparative Data Carries Scientific Risk for 4-(Piperidin-1-ylsulfonyl)-N-(m-tolyl)benzamide


Generic substitution within the sulfonylpiperidine benzamide class is scientifically unsound without head-to-head data. The biological activity of close analogs is exquisitely sensitive to the nature and position of substituents on both the benzamide ring and the sulfonamide nitrogen [1]. In related series, a para-sulfonylpiperidine substitution pattern is critical for engaging the Arg48 residue in the S. aureus TMK active site, while the N-aryl group modulates logD, potency, and selectivity against the human homolog [1]. The m-tolyl group in 4-(piperidin-1-ylsulfonyl)-N-(m-tolyl)benzamide is predicted to confer distinct physicochemical properties (e.g., XLogP3 of 3.1 [2]) compared to unsubstituted phenyl or p-substituted analogs, which may affect solubility, permeability, and target engagement. Without direct assay comparisons, assuming functional equivalence to other sulfonylpiperidine benzamides is not justified.

Quantitative Comparative Evidence for 4-(Piperidin-1-ylsulfonyl)-N-(m-tolyl)benzamide Against Closest Analogs


Lipophilicity Differentiation: m-Tolyl vs. Unsubstituted Phenyl Sulfonylpiperidine Benzamides

4-(Piperidin-1-ylsulfonyl)-N-(m-tolyl)benzamide has a computed XLogP3 of 3.1 [1]. This indicates higher lipophilicity compared to the unsubstituted N-phenyl analog (4-(piperidin-1-ylsulfonyl)-N-phenylbenzamide), which would have a predicted XLogP3 of approximately 2.5. In the TMK inhibitor series, optimization of logD was critical for achieving potent minimum inhibitory concentrations (MICs) against Gram-positive bacteria and >10^5 selectivity over human TMK [2]. The increased lipophilicity of the m-tolyl compound could influence membrane permeability and non-specific binding profiles relative to its less lipophilic analogs.

Lipophilicity Drug-likeness Physicochemical property

Hydrogen Bonding Capacity: Donor/Acceptor Profile as a Selectivity Determinant

The target compound possesses 1 hydrogen bond donor and 4 hydrogen bond acceptors [1]. In the co-crystal structures of sulfonylpiperidine TMK inhibitors, the sulfonamide oxygen acts as a hydrogen bond acceptor with Arg48, while the amide NH can donate a hydrogen bond, both critical for binding affinity [2]. Analogs lacking the amide NH (e.g., sulfonamide-only series) or with additional H-bond donors may exhibit altered selectivity profiles. The specific H-bond donor/acceptor count of this compound places it within drug-like chemical space (Lipinski Rule of Five) while maintaining the minimal pharmacophore for potential TMK engagement.

Hydrogen bond donor/acceptor count Rule-of-five Selectivity determinant

Rotatable Bond Count and Molecular Flexibility as a Differentiation Parameter

The target compound has 4 rotatable bonds [1]. In the lead optimization of sulfonylpiperidine TMK inhibitors, the replacement of a methylene linker with a sulfonamide was accomplished while retaining the binding conformation, indicating that conformational rigidity is favorable [2]. Compounds with fewer rotatable bonds generally exhibit lower entropic penalties upon target binding and potentially improved oral bioavailability. The m-tolyl benzamide arrangement provides a balance between flexibility and preorganization, distinguishing it from more flexible analogs (e.g., those with extended linkers) or more rigid analogs (e.g., biaryl systems).

Molecular flexibility Rotatable bonds Conformational entropy

Caveat: Absence of Direct Biological Activity Data for This Compound

A search of ChEMBL 20 through ZINC15 confirms that there is no known bioactivity data for this specific compound [1]. This contrasts with closely related sulfonylpiperidine benzamides such as Compound 5 (Ki = 22 nM against S. aureus TMK [2]) and Compound 11 (broad-spectrum Gram-positive MIC activity, >10^5 selectivity vs human TMK [2]), which have been extensively characterized. The absence of quantitative potency, selectivity, ADMET, or in vivo data for 4-(piperidin-1-ylsulfonyl)-N-(m-tolyl)benzamide represents a significant knowledge gap that limits direct comparative procurement decisions.

Data gap Bioactivity Screening

Recommended Application Scenarios for 4-(Piperidin-1-ylsulfonyl)-N-(m-tolyl)benzamide Based on Physicochemical Evidence


Screening Library Component for Antibacterial Drug Discovery

Given the validated activity of related sulfonylpiperidine compounds against Gram-positive bacterial thymidylate kinase (TMK) [1], 4-(piperidin-1-ylsulfonyl)-N-(m-tolyl)benzamide is suitable as a structurally diverse member of a focused screening library targeting TMK or broader antibacterial targets. Its computed lipophilicity (XLogP3 = 3.1) [2] places it in a favorable drug-like space for antibacterial agents, though solubility under assay conditions should be empirically verified.

Medicinal Chemistry Scaffold for Structure-Activity Relationship (SAR) Exploration

The m-tolyl substituent on the benzamide nitrogen provides a distinct structural vector for SAR exploration compared to unsubstituted phenyl or para-substituted analogs. The compound's physicochemical profile—4 rotatable bonds, 1 HBD, 4 HBA [2]—makes it a viable starting scaffold for lead optimization programs where balancing lipophilicity and target engagement is critical, as demonstrated in the TMK inhibitor series where logD optimization was essential [1].

Reference Standard for Analytical Method Development

The well-defined structure and readily available computed properties [2] make this compound suitable as a reference standard for developing HPLC, LC-MS, or NMR analytical methods for sulfonylpiperidine benzamide libraries. Its distinct InChIKey (OGWHRMHCFNKCAX-UHFFFAOYSA-N) [2] ensures unambiguous identification in complex mixtures.

Computational Chemistry Benchmark Compound

The absence of known bioactivity data [3] combined with its well-defined structure makes this compound an ideal candidate for prospective computational modeling studies, including docking simulations against TMK (based on available crystal structures such as PDB 4HLC and 4HLD [4]) and molecular dynamics simulations to predict binding modes. Predictions can then be experimentally validated, generating valuable structure-activity data.

Quote Request

Request a Quote for 4-(piperidin-1-ylsulfonyl)-N-(m-tolyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.